2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid

Physicochemical profiling ADME prediction Scaffold optimization

2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid, also cataloged as Benzoic acid, 2-[2-(2-carboxyphenyl)ethyl]-, 1-ethyl ester, is an asymmetric biphenyl derivative featuring a carboxylic acid and an ethyl ester terminus separated by an ethylene linker. Its core scaffold is related to 2-bibenzylcarboxylic acid, a known pharmaceutical intermediate for agents like amitriptyline, but is differentiated by the additional ethoxycarbonyl moiety, which introduces differential electronic and steric properties and provides a second site for chemical elaboration.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 593248-91-0
Cat. No. B12571772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid
CAS593248-91-0
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1CCC2=CC=CC=C2C(=O)O
InChIInChI=1S/C18H18O4/c1-2-22-18(21)16-10-6-4-8-14(16)12-11-13-7-3-5-9-15(13)17(19)20/h3-10H,2,11-12H2,1H3,(H,19,20)
InChIKeyNEBGKTQZWRWTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid (CAS 593248-91-0): A Specialized Bibenzyl Scaffold for Targeted Synthesis and Procurement


2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid, also cataloged as Benzoic acid, 2-[2-(2-carboxyphenyl)ethyl]-, 1-ethyl ester, is an asymmetric biphenyl derivative featuring a carboxylic acid and an ethyl ester terminus separated by an ethylene linker [1]. Its core scaffold is related to 2-bibenzylcarboxylic acid, a known pharmaceutical intermediate for agents like amitriptyline, but is differentiated by the additional ethoxycarbonyl moiety, which introduces differential electronic and steric properties and provides a second site for chemical elaboration . This dual functionality defines its niche as a specific building block rather than a generic, interchangeable acid intermediate.

Why Simple Substitution is Risk-Ridden for 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid in Synthesis Cascades


Direct substitution with simpler biphenyl acids like 2-bibenzylcarboxylic acid or symmetric biphenyl diesters poses a high risk of downstream synthetic failure. The title compound's specific ortho-ethylene bridge and mixed acid/ester motif control regiospecificity in subsequent amide coupling or ester hydrolysis steps that symmetric or mono-functional analogs cannot replicate [1]. In patent examples for heterocyclic inhibitors, the differential placement of the ethoxycarbonyl group is critical for generating the targeted receptor binding conformation, a structural nuance lost with generic, single-feature aryl acids [2]. The computed lipophilicity (XLogP3 of 3.9) is also distinctly tuned by this substitution pattern, impacting solubility and partitioning profiles compared to non-esterified or di-acid analogs.

Quantitative Differentiation Guide for 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid (CAS 593248-91-0)


Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Bibenzyl Acid Analogs

The target compound has a computed XLogP3 of 3.9, a hydrogen bond donor count of 1, and an acceptor count of 4 [1]. This contrasts sharply with the base scaffold 2-bibenzylcarboxylic acid (CAS 4890-85-1), which lacks the ethoxycarbonyl group and has a lower predicted lipophilicity and different H-bonding capacity . The presence of the ethyl ester increases the number of rotatable bonds to 7, introducing greater conformational flexibility that can be crucial for induced-fit binding in a biological target pocket, but also distinguishes its solubility profile from a rigid, planar di-acid analog [1].

Physicochemical profiling ADME prediction Scaffold optimization

Molecular Complexity and Spatial Configuration Relative to Symmetric Diesters

The target compound's topological polar surface area (PSA) is computed as 63.6 Ų [1]. In comparison, a closely related symmetric diester, ethyl 2-(2-ethoxycarbonylphenyl)benzoate (CAS 5807-65-8), possesses a different spatial arrangement of the carboxylate groups . The asymmetric ethylene linkage in the target creates a more linear, elongated shape versus the more angled, direct biphenyl connection in the comparator, a critical factor for spanning protein-protein interaction interfaces or fitting into deep hydrophobic enzyme pockets.

Medicinal chemistry Receptor binding Structural biology

Chemical Reactivity Differentiation: Ortho-Substituted Benzoic Acid Acidity Profile

As an ortho-substituted benzoic acid, the title compound's acidity is non-trivially influenced by the steric and electronic effects of the adjacent ethylene bridge and ester group [1]. General literature on the 'ortho effect' states that ortho-substituted benzoic acids are consistently stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent [2]. This principle implies that the target compound will exhibit a lower pKa than its hypothetical para-substituted isomer, directly impacting its ionization state and reactivity in pH-controlled coupling or crystallization processes.

Synthetic methodology Ortho effect Reactivity prediction

Procurement-Relevant Application Scenarios for 2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid


Asymmetric Biphenyl Intermediate for Heterocyclic Medicinal Chemistry

Based on its structural motif, this compound is best suited as a key intermediate in synthesizing heterocyclic ACC or FASN inhibitors, where the mixed acid-ester handles allow for regiospecific amide bond formation, as seen in patent families like US8470841. Its specific ethylene-bridged biphenyl arrangement provides a unique vector that simple 2-biphenylcarboxylic acids cannot offer [1].

Liquid Crystal and Advanced Polymer Synthesis

The combination of aromatic rigidity, a flexible ethylene spacer, and a terminal ester makes this compound a candidate monomer for specialty polymers or liquid crystals, where precise control over molecular length and polarizability is required. This is supported by analogous structures found in liquid-crystalline polymer patents [2].

Anti-inflammatory Agent Precursor

As a benzoic acid ester derivative, this scaffold is found in prior art for anti-inflammatory compounds. This specific compound's differential distribution of lipophilicity and hydrogen bonding, when compared to generic benzoic acid esters, allows for the design of prodrugs with tuned oral bioavailability, as explored in patents for treating arthritis and related inflammatory conditions [3].

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